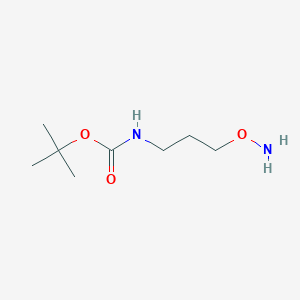

Tert-butyl 3-(aminooxy)propylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-(aminooxy)propylcarbamate is a compound with the CAS Number: 847609-99-8 . It has a molecular weight of 190.24 and is typically stored at a temperature of 4°C . and is in the form of an oil .

Physical And Chemical Properties Analysis

This compound is an oil with a molecular weight of 190.24 . It is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación

Precursor for Study of Foldamer

Tert-butyl 3-(aminooxy)propylcarbamate has been used as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. This research explores its potential in stabilizing molecular structures through hydrogen bonding (Abbas, Grégoire, Vanderesse, & Didierjean, 2009).

Transformation to Glycoconjugates

This compound has been applied in glycosylation reactions, transforming tert-butyl carbamates into anomeric 2-deoxy-2-amino sugar carbamates. This process is useful for generating unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

N-tert-butoxycarbonylation Catalyst

In a study demonstrating the N-tert-butoxycarbonylation of amines, tert-butyl carbamates were effectively produced using di-tert-butyl dicarbonate in the presence of La(NO3)3·6H2O under solvent-free conditions (Suryakiran, Prabhakar, Reddy, Rajesh, & Venkateswarlu, 2006).

Oxidation Coupling in Organic Synthesis

Tert-butyl carbamates have been employed in the oxidation coupling of quinoxalin-2(1H)-ones, demonstrating their utility in the preparation of quinoxaline-3-carbonyl compounds, a key motif in bioactive natural products and synthetic drugs (Xie et al., 2019).

Photoredox-Catalyzed Cascade Reactions

In photoredox chemistry, tert-butyl carbamates have been used in cascade reactions to synthesize 3-aminochromones, a process that broadens the applications of photocatalyzed protocols (Wang et al., 2022).

Synthesis of Chiral Compounds

Tert-butyl carbamates have been used in the asymmetric Mannich reaction for synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Catalysis in Butoxycarbonylation

Studies have shown the efficacy of indium(III) halides as catalysts for the N-tert-butoxycarbonylation of amines to produce N-tert-butyl-carbamates, demonstrating chemoselectivity and efficiency in various amine transformations (Chankeshwara & Chakraborti, 2006).

Safety and Hazards

Mecanismo De Acción

Mode of Action

This group is stable and can be cleaved when needed, which might suggest a potential interaction with its targets .

Biochemical Pathways

It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution . This suggests that TBAPC might interact with biochemical pathways involving proton transfer or nucleophilic substitution.

Pharmacokinetics

. This could potentially impact its bioavailability, as solid compounds generally need to be dissolved in a suitable solvent before they can be absorbed and distributed in the body.

Action Environment

The action of TBAPC can be influenced by environmental factors. For instance, the compound is known to be a solid at temperatures below 22°C . Therefore, temperature could potentially influence the compound’s action, efficacy, and stability. Additionally, the compound should be kept in a dark place and sealed in dry conditions for storage , suggesting that light and moisture could also affect its stability and efficacy.

Propiedades

IUPAC Name |

tert-butyl N-(3-aminooxypropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10-5-4-6-12-9/h4-6,9H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYPOLKQWXCIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCON |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,8-Trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985420.png)

![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2985427.png)

![4-Bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-carboxamide](/img/structure/B2985434.png)